molecular formula C14H23BO3 B3034525 (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid CAS No. 182344-15-6

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid

Cat. No.: B3034525
CAS No.: 182344-15-6
M. Wt: 250.14 g/mol
InChI Key: WFMIGOJEPFFIHE-UHFFFAOYSA-N
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Description

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is a boronic acid derivative with the molecular formula C14H23BO3.

Mechanism of Action

Target of Action

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary target of this compound is the palladium catalyst used in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its target, the palladium catalyst, through a process called transmetalation . This process involves the transfer of the organoboron group from the boron atom to the palladium atom . The reaction conditions are exceptionally mild and tolerant of various functional groups .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The product of the reaction depends on the specific organoboron reagent and the electrophilic organic group used .

Result of Action

The result of the action of this compound in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction requires an inert atmosphere and room temperature . The compound itself is a solid and is stored under normal shipping temperatures . The efficacy and stability of the compound can be affected by these and other factors, such as the presence of other reagents and the specific conditions of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid typically involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with boronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

(3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (3,5-Di-tert-butyl-4-hydroxyphenyl)boronic acid is unique due to its boronic acid group, which imparts distinct reactivity and applications in cross-coupling reactions. This sets it apart from other similar compounds that may lack this functional group .

Properties

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMIGOJEPFFIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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